3-Bromo-3-phenylpropanoic acid

Übersicht

Beschreibung

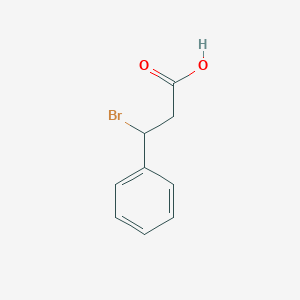

3-Bromo-3-phenylpropanoic acid is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of phenylpropanoic acid, where a bromine atom is substituted at the third carbon of the propanoic acid chain. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-3-phenylpropanoic acid can be synthesized through the bromination of cinnamic acid. The reaction involves the addition of bromine to the double bond of cinnamic acid, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid, which can then be selectively dehydrobrominated to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of bromine and a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the phenylpropanoic acid molecule .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to 3-phenylpropanoic acid using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Substitution: Formation of 3-hydroxy-3-phenylpropanoic acid, 3-amino-3-phenylpropanoic acid, or 3-thio-3-phenylpropanoic acid.

Reduction: Formation of 3-phenylpropanoic acid.

Oxidation: Formation of 3-phenylpropanoic acid derivatives such as ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-3-phenylpropanoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it essential for the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The bromine atom facilitates nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Reduction and Oxidation: It can be reduced to form 3-phenylpropanoic acid or oxidized to yield ketones and carboxylic acids.

Biochemical Assays

The compound is utilized as a probe in biochemical assays to study enzyme mechanisms. Its ability to interact with enzymes makes it useful for investigating enzyme kinetics and inhibition.

Example Study:

A study demonstrated that 3-bromo derivatives could modulate the activity of aminotransferases, providing insights into metabolic pathways and potential applications in metabolic engineering .

Pharmaceutical Development

Research indicates that this compound exhibits antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Its mechanism of action involves inhibiting bacterial enzymes, which may lead to new antibiotic development .

Data Table: Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules |

| Biochemical Assays | Probe for studying enzyme mechanisms |

| Pharmaceutical Development | Potential building block for new antibiotics and therapeutic agents |

| Agrochemical Production | Used in the synthesis of herbicides and pesticides |

Antimicrobial Efficacy Study

Recent research focused on the antimicrobial efficacy of halogenated phenylpropanoic acids, including this compound. The study found significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Interaction Analysis

Another investigation examined how derivatives of phenylpropanoic acids interact with various enzymes. The findings indicated that these compounds could inhibit specific enzyme activities, which may have implications for drug design targeting metabolic pathways .

Wirkmechanismus

The mechanism of action of 3-bromo-3-phenylpropanoic acid involves its interaction with various molecular targets. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in biochemical assays to study enzyme activity and in drug development to design molecules with specific biological activities .

Vergleich Mit ähnlichen Verbindungen

3-Phenylpropanoic Acid: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

3-Bromopropanoic Acid: Similar in structure but lacks the phenyl group, resulting in different chemical properties and reactivity.

2,3-Dibromo-3-phenylpropanoic Acid: Contains an additional bromine atom, leading to different reactivity and applications.

Uniqueness: 3-Bromo-3-phenylpropanoic acid is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .

Biologische Aktivität

3-Bromo-3-phenylpropanoic acid (CAS No. 15463-91-9) is a halogenated carboxylic acid derived from cinnamic acid through a bromination reaction. This compound has garnered attention in various fields of research due to its significant biological activities, particularly its antimicrobial properties and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉BrO₂. Its structure features a phenyl group attached to a propanoic acid chain, with a bromine atom at the third carbon position. This unique configuration contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, particularly Escherichia coli and Staphylococcus aureus . The compound's mechanism of action is believed to involve the interaction with bacterial enzymes, potentially inhibiting their activity and thus combating antibiotic resistance.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Data compiled from various studies on antimicrobial efficacy.

The presence of the bromine atom enhances the compound's reactivity towards nucleophiles, which facilitates interactions that inhibit bacterial resistance mechanisms. It has been suggested that this compound may act as a precursor in synthesizing metallo-beta-lactamase inhibitors, interacting with zinc ions in enzyme active sites to block enzymatic activity effectively.

Biochemical Applications

In addition to its antimicrobial properties, this compound serves as an important intermediate in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals, as well as in biochemical assays to study enzyme mechanisms.

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules |

| Biochemical Assays | Probe for studying enzyme mechanisms |

| Pharmaceutical Development | Potential building block for new drugs |

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study demonstrated that chlorinated derivatives of phenylpropanoic acids, including those related to this compound, showed selective activities against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as promising leads for developing new antibiotics .

- Enzyme Interaction Analysis : Another research effort focused on the interaction between phenylpropanoic acid derivatives and various aminotransferases. The findings suggested that these compounds could modulate enzyme activity, potentially leading to applications in metabolic engineering .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles, yielding functionalized derivatives:

Mechanistic Insight :

-

The reaction proceeds via backside attack due to the β-bromo configuration, forming inverted stereochemistry in chiral analogs.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents stabilize intermediates .

Reduction Reactions

Reduction targets the bromine atom or carboxylic acid group, depending on the reagent:

-

Lithium Aluminum Hydride (LiAlH4) :

Reduces the carboxylic acid to a primary alcohol while retaining the bromine:

-

Catalytic Hydrogenation (H₂/Pd-C) :

Removes bromine to yield 3-phenylpropanoic acid:

Oxidation Reactions

Controlled oxidation modifies the carbon skeleton:

-

Potassium Permanganate (KMnO₄) :

Oxidizes the β-carbon to a ketone under acidic conditions:

-

Chromium Trioxide (CrO₃) :

Further oxidizes the carboxylic acid to CO₂ in vigorous conditions, forming bromostyrene derivatives .

Elimination Reactions

Dehydrohalogenation with strong bases produces α,β-unsaturated acids:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| KOH (alcoholic) | Reflux, 110°C | trans-Cinnamic acid derivatives | 70–80% |

| DBU (1,8-Diazabicycloundec-7-ene) | DCM, 25°C | β-Bromostyrene | 85–90% |

Key Observation :

Elimination is stereospecific, favoring trans-alkenes due to steric hindrance .

Comparative Reaction Efficiency

The table below summarizes optimal conditions for key transformations:

| Reaction Type | Preferred Reagent | Temperature | Time | Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | NaOH in H₂O/EtOH | 60–80°C | 2–4 hrs | High (80–90%) |

| Catalytic Hydrogenation | H₂/Pd-C (5% w/w) | 25–50°C | 1–3 hrs | Moderate (70%) |

| Oxidation to Ketone | KMnO₄ in H₂SO₄ | 0–5°C | 30 min | High (85%) |

Mechanistic Challenges and Solutions

Eigenschaften

IUPAC Name |

3-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRMHJWFYKSDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034190 | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15463-91-9 | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015463919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Bromohydrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Bromobenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BROMOBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7A2B6228P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.